molecular formula C21H25N3O4S2 B2593916 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049897-43-9

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2593916
CAS No.: 1049897-43-9
M. Wt: 447.57
InChI Key: JNWZMORUPUYSDG-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide: is a complex organic compound featuring a benzo[d]thiazole core, a tosyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-one and 1-tosylpyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-one is reacted with an appropriate amine to form the intermediate 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.

    Coupling Reaction: The intermediate is then coupled with 1-tosylpyrrolidine-2-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time.

    Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The tosyl group can be substituted under appropriate conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the tosyl group.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: Potential antimicrobial properties being researched.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Potential application in the design of chemical sensors.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of the tosyl group and the specific arrangement of functional groups make it unique.
  • Reactivity : Its reactivity profile differs from similar compounds due to the specific functional groups present.

This detailed overview provides a comprehensive understanding of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-13-6-8-14(9-7-13)30(27,28)24-10-4-5-16(24)19(26)23-20-22-15-11-21(2,3)12-17(25)18(15)29-20/h6-9,16H,4-5,10-12H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWZMORUPUYSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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